Estriol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24O3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

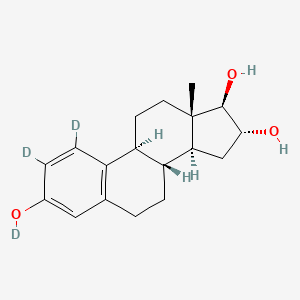

(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,5D/hD |

InChI Key |

PROQIPRRNZUXQM-XOQYLHHZSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C=C1O[2H])[2H] |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Estriol-d3: Properties and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol-d3 is the deuterium-labeled form of Estriol, a major endogenous estrogen.[1][2] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical methods, such as mass spectrometry, for the precise measurement of estriol levels in biological matrices.[2] Deuteration, the replacement of one or more hydrogen atoms with its heavy isotope deuterium, imparts a mass shift without significantly altering the chemical and physical properties of the molecule. This characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting chromatographically, ensuring accurate quantification by correcting for matrix effects and variations during sample preparation.[2]

This guide provides a comprehensive overview of the chemical properties of this compound, its underlying signaling mechanisms, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its non-labeled counterpart, Estriol. The primary difference is its increased molecular weight due to the incorporation of deuterium atoms. The data presented below is for unlabeled Estriol, which serves as a very close proxy for the properties of this compound.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | [3] |

| Synonyms | (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3 | [3] |

| CAS Number | 79037-36-8 | [3] |

| Molecular Formula | C₁₈H₂₁D₃O₃ | [3] |

| Molecular Weight | 291.4 g/mol | [3] |

| Exact Mass | 291.19137486 Da | [3] |

Table 2: Physicochemical Properties (Data for Unlabeled Estriol)

| Property | Value | Source(s) |

| Physical State | Odorless white crystalline powder/solid | [5][6] |

| Melting Point | 280-283 °C | [7] |

| Density | 1.27 g/cm³ | [5][8] |

| pKa | 10.38 ± 0.02 | [7] |

| LogP (Octanol/Water) | 2.45 - 2.5 | [5] |

| Water Solubility | 3.2 - 441 mg/L at 25 °C (practically insoluble) | [7] |

| Solubility in other solvents | Sparingly soluble in ethanol; slightly soluble in ether and benzene; very soluble in pyridine. | [5][7] |

Biological Activity and Signaling Pathways

As an isotopic analog, this compound is presumed to follow the same biological pathways as Estriol. Estriol is a weak estrogen that exerts its effects primarily through two mechanisms: a classical nuclear pathway and a more rapid membrane-initiated pathway.

-

Nuclear-Initiated Pathway: Estriol diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ) in the cytoplasm.[9][10] This binding displaces heat shock proteins (HSP), leading to receptor dimerization. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]

-

Membrane-Initiated Pathway: At higher concentrations, Estriol can act as an antagonist of the G-protein coupled estrogen receptor (GPER), which is located on the cell membrane.[13] This is in contrast to estradiol, which activates GPER. By blocking GPER, estriol can inhibit certain rapid, non-genomic signaling cascades initiated at the cell surface.[8][13]

Caption: Estriol signaling via nuclear (genomic) and membrane (non-genomic) pathways.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of estriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol provides a representative method for determining unconjugated estriol concentrations in human serum.

1. Materials and Reagents:

-

Estriol standard and this compound internal standard (IS)

-

Human serum (blank, patient samples, and for calibration standards/QCs)

-

Methyl tert-butyl ether (MTBE)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid

-

Water (ultrapure)

-

96-well collection plates and glass tubes

2. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 200 µL of serum samples, calibration standards, and quality controls into 5 mL glass tubes.

-

Spike each tube with 50 µL of this compound internal standard working solution (e.g., at 5 ng/mL). Vortex briefly.

-

Allow samples to equilibrate for 15 minutes at 4°C.

-

Add 1 mL of MTBE to each tube.

-

Vortex mix vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for at least 30 minutes.

-

Decant the organic (upper) layer containing the estrogens into a clean 96-well collection plate or new glass tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 75 µL of the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid). Vortex to dissolve the residue.

3. LC-MS/MS Analysis:

-

LC System: UPLC or HPLC system

-

Column: A reverse-phase column suitable for steroid analysis (e.g., C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0 - 1.0 min: 30% B

-

1.0 - 5.0 min: 30% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.1 - 8.0 min: Return to 30% B (re-equilibration)

-

-

Injection Volume: 10-50 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions:

-

Estriol: Q1: 287.2 -> Q3: 145.1 (quantifier), 287.2 -> 171.2 (qualifier)

-

This compound: Q1: 290.2 -> Q3: 147.1 (quantifier)

-

Note: Specific transitions and collision energies should be optimized for the instrument in use. Estrogens often show characteristic fragments around m/z 143, 145, 169, and 183.[14][15]

-

4. Data Analysis:

-

Integrate the peak areas for the analyte (Estriol) and the internal standard (this compound).

-

Calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of IS.

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of estriol in unknown samples by interpolating their PARs from the calibration curve.

Caption: General workflow for the quantification of Estriol using this compound as an internal standard.

References

- 1. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ESTRIOL | Occupational Safety and Health Administration [osha.gov]

- 7. Estriol | 50-27-1 [chemicalbook.com]

- 8. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 9. youtube.com [youtube.com]

- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Estriol - Wikipedia [en.wikipedia.org]

- 14. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Estriol-d3 for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated estriol (Estriol-d3), a critical internal standard for mass spectrometry-based quantitative analysis in clinical and research settings. The methodologies outlined below are compiled from established protocols for the synthesis and analysis of steroids and their deuterated analogs.

Introduction to this compound

Estriol (E3) is one of the three major endogenous estrogens.[1] During pregnancy, it is produced in large quantities by the placenta and serves as an indicator of fetal well-being.[1] In non-pregnant individuals, estriol is a metabolic product of estradiol and estrone.[1] Deuterium-labeled estriol, such as this compound, is an ideal internal standard for isotope dilution mass spectrometry assays due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a deuterated estrone precursor. A plausible synthetic route is outlined below, based on established methods for steroid modification and deuteration.[2][3]

Proposed Synthetic Pathway

The synthesis commences with the deuteration of estrone at the C16 position, followed by the reduction of the C17 ketone with a deuterated reducing agent to introduce the third deuterium atom and form the 16α,17β-diol characteristic of estriol.

Caption: Proposed synthetic pathway for this compound starting from Estrone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Estrone

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Deuterium oxide (D₂O)

-

1,4-Dioxane (anhydrous)

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d4 (CD₃OD)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 16,16-d2-Estrone

-

To a solution of estrone (1.0 g, 3.7 mmol) in anhydrous 1,4-dioxane (50 mL) in a round-bottom flask, add a solution of sodium deuteroxide in D₂O (40 wt. %, 5 mL).

-

Heat the reaction mixture to reflux for 24 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature and neutralize with 2M HCl (deuterated, if available, to minimize back-exchange).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 16,16-d2-Estrone.

Step 2: Synthesis of this compound (16,16,17-d3-Estra-1,3,5(10)-triene-3,16α,17β-triol)

-

Dissolve the purified 16,16-d2-Estrone (0.5 g, 1.8 mmol) in Methanol-d4 (25 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (0.15 g, 3.6 mmol) in small portions to the stirred solution.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of D₂O (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water (30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.

Purification of this compound

The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research use.

Purification Workflow

The purification process involves the initial separation of the crude product from reagents and major byproducts, followed by fine purification to isolate the desired this compound isomer.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

| Parameter | Specification |

| Instrument | Preparative HPLC system with UV detector |

| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (dissolved in mobile phase) |

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (70% Water, 30% Acetonitrile).

-

Filter the solution through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions based on the UV chromatogram, targeting the major peak corresponding to this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the chemical purity of the final product.

| Parameter | Specification |

| Instrument | Analytical HPLC system with UV or Fluorescence Detector |

| Column | C18 reverse-phase, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 310 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of the silylated derivative is a powerful tool for confirming the molecular weight and assessing isotopic enrichment.

Derivatization (Silylation):

-

To a dry vial containing a small sample of this compound, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[4]

-

Heat the mixture at 60-70 °C for 30 minutes.[5]

GC-MS Parameters:

| Parameter | Specification |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR is essential for verifying the positions and extent of deuteration.[6][7] The absence or significant reduction of proton signals at the C16 and C17 positions in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, confirms successful deuteration.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement of the synthesized this compound, confirming its elemental composition and isotopic enrichment.[8]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the analysis of estriol, which can be adapted for this compound.

| Analytical Method | Parameter | Typical Value/Range | Reference |

| HPLC | Limit of Quantification (LOQ) | 10 ng/mL | [9] |

| Linearity Range | 10-400 ng/mL | [9] | |

| GC-MS | Limit of Quantification (LOQ) | 12.5 ng/mL | [9] |

| Linearity Range | 12.5-500 ng/mL | [9] | |

| LC-MS/MS | Limit of Quantification (LLOQ) | 1.00 ng/mL | [10] |

| Linearity Range | 1.00-200.0 ng/mL | [10] |

Conclusion

The synthesis and purification of this compound for research use requires a multi-step chemical process followed by rigorous purification and characterization. The protocols outlined in this guide provide a comprehensive framework for researchers to produce high-purity this compound. Careful execution of each step and thorough analytical validation are crucial to ensure the quality and reliability of the final product for its intended application as an internal standard in quantitative mass spectrometry.

References

- 1. Estriol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Estriol synthesis - chemicalbook [chemicalbook.com]

- 4. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si suitable for GC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. mednexus.org [mednexus.org]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Estriol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Estriol-d3 as an internal standard in the quantitative analysis of estriol, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of modern quantitative bioanalysis by LC-MS/MS is the principle of isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of analysis. This compound, a deuterated form of estriol, serves as an ideal internal standard for this purpose.

The fundamental premise is that the SIL internal standard is chemically and physically identical to the endogenous analyte. Consequently, it experiences the same variations and losses throughout the entire analytical workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability is effectively normalized, leading to highly accurate and precise quantification.

Mechanism of Action of this compound as an Internal Standard

This compound's efficacy as an internal standard is rooted in its structural and physicochemical similarity to native estriol. The incorporation of three deuterium atoms (a stable, non-radioactive isotope of hydrogen) results in a mass shift that is readily distinguishable by the mass spectrometer, without significantly altering its chemical properties.

Key aspects of its mechanism of action include:

-

Co-elution: In a chromatographic system, this compound will have a retention time that is nearly identical to that of endogenous estriol. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time during their entry into the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major source of variability in LC-MS/MS assays.

-

Correction for Extraction Inefficiency: During sample preparation, which often involves liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. Because this compound behaves identically to estriol, a proportional amount of the internal standard will also be lost. The ratio of their signals, however, remains constant, thus correcting for this loss.

-

Compensation for Ionization Variability: The efficiency of ionization in the mass spectrometer's source can fluctuate due to various factors. As this compound and estriol ionize with the same efficiency, any changes in ionization will affect both compounds equally, leaving their signal ratio unchanged.

Quantitative Performance Data

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of estriol has been demonstrated to yield excellent analytical performance. The following table summarizes key validation parameters from a representative study.

| Parameter | Result |

| Linearity Range | 20 - 10,000 pg/mL (r² > 0.997) |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Accuracy (Recovery) | 94.7% - 103.5% |

| Precision (Coefficient of Variation, CV) | < 7.44% |

| Extraction Efficiency | 77.3% |

Data compiled from a study on the simultaneous quantitation of endogenous estrogens in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry.[1]

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of estriol in a biological matrix (e.g., serum) using this compound as an internal standard. This protocol is a composite representation based on established LC-MS/MS methodologies.

4.1. Materials and Reagents

-

Estriol certified reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Hexane and ethyl acetate (or other suitable extraction solvents)

-

Blank biological matrix (e.g., human serum)

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of serum sample, calibrator, or quality control sample in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex mix for 10 seconds.

-

Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 80:20 v/v).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient program should be developed to ensure the separation of estriol from other matrix components and potential interferences. A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estriol: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 145.1

-

This compound: Precursor ion (Q1) m/z 290.2 -> Product ion (Q3) m/z 147.1 (Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.)

-

Mandatory Visualizations

Estrogen Signaling Pathway

Caption: Simplified diagram of the genomic estrogen signaling pathway for Estriol (E3).

Experimental Workflow for Estriol Quantification

Caption: Bioanalytical workflow for the quantification of estriol using this compound.

Logical Relationship of Internal Standard Correction

Caption: Logical diagram illustrating the correction principle of this compound.

Conclusion

This compound serves as the gold standard internal standard for the quantitative analysis of estriol in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of the obtained results. The use of this compound is indispensable for robust and high-quality bioanalytical data generation in research, clinical diagnostics, and drug development.

References

The Role of Estriol-d3 in Steroid Hormone Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid hormone profiling, the quantitative analysis of a panel of steroid hormones and their metabolites, is a cornerstone of endocrinology research and clinical diagnostics. It provides critical insights into a range of physiological and pathological states, including metabolic disorders, reproductive health, and endocrine-related cancers. The accuracy and reliability of these measurements are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity.

At the heart of accurate quantification by LC-MS/MS is the principle of isotope dilution, which relies on the use of stable isotope-labeled internal standards. Estriol-d3, a deuterated form of the estrogenic metabolite estriol, is a vital tool in this context. This guide provides an in-depth technical overview of the role and application of this compound in steroid hormone profiling.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification. The methodology hinges on the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process.

This compound is chemically identical to the endogenous (naturally occurring) estriol, ensuring that it behaves in the same manner during all stages of sample preparation, including extraction, purification, and chromatography. However, due to the presence of three deuterium atoms, it has a higher mass. The mass spectrometer can distinguish between the native estriol and the heavier this compound based on this mass difference.

By measuring the signal ratio of the native analyte to the stable isotope-labeled internal standard, the technique can correct for:

-

Analyte Loss: Any loss of the target analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard.

-

Matrix Effects: Variations in signal intensity caused by ion suppression or enhancement from other components in the biological matrix (e.g., salts, lipids) affect both the analyte and the internal standard equally.[1]

This approach ensures that the final calculated concentration of endogenous estriol is unaffected by procedural inconsistencies or sample-specific interferences, leading to highly reliable and reproducible results.

Physicochemical Properties: Estriol vs. This compound

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to native estriol, with the critical exception of its mass.

| Property | Estriol (E3) | This compound |

| CAS Number | 50-27-1 | 79037-36-8 |

| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ |

| Molecular Weight | 288.38 g/mol | ~291.40 g/mol |

Experimental Protocols and Methodologies

The integration of this compound into a steroid profiling workflow is seamless. The following sections detail typical experimental procedures.

Sample Preparation

Accurate quantification begins with robust and reproducible sample preparation. The internal standard, this compound, is added to the biological matrix (e.g., serum, plasma, urine) prior to any extraction steps. Two common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

A. Liquid-Liquid Extraction (LLE) Protocol: LLE is a classic method used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids.

-

Spiking: Add a precise volume of this compound working solution to a measured aliquot of the serum or plasma sample.

-

Extraction: Add an immiscible organic solvent, such as a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to the sample.[2][3]

-

Mixing: Vortex the mixture vigorously for approximately 2 minutes to ensure intimate contact between the phases, facilitating the transfer of steroids into the organic layer.

-

Phase Separation: Allow the layers to separate for 5 minutes. For a sharper separation, the aqueous (lower) layer can be frozen in a dry ice/ethanol bath.[2]

-

Collection: Decant the organic solvent layer into a clean tube. This step can be repeated to maximize recovery.[2]

-

Evaporation: Dry the pooled organic extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase for analysis.

B. Solid-Phase Extraction (SPE) Protocol: SPE provides a more automated and often cleaner extraction by passing the liquid sample through a solid sorbent that retains the analytes of interest.[4][5]

-

Spiking & Pre-treatment: Add this compound working solution to the serum or plasma sample. The sample may be pre-treated, for instance by dilution with water or methanol.[1][6]

-

Column Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase type like Strata™-X or Oasis HLB) by passing methanol followed by water through the sorbent.[4][7]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.[6]

-

Washing: Wash the cartridge with a weak solvent (e.g., 30% methanol in water) to remove polar interferences while retaining the steroids.[1]

-

Elution: Elute the steroids, including estriol and this compound, from the sorbent using a strong organic solvent like methanol or ethyl acetate.[1][6]

-

Evaporation & Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS injection.[6]

LC-MS/MS Analysis

The reconstituted sample extract is analyzed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Chromatography: The different steroids in the extract are separated over time using a reversed-phase column (e.g., C18).

-

Ionization: The separated compounds are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For estrogens, ESI in negative ion mode is common.[8]

-

Mass Spectrometry: The instrument operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to detect only specific mass-to-charge (m/z) transitions: one for the precursor ion to a product ion for native estriol, and another for this compound. This highly selective detection method minimizes background noise and ensures that only the compounds of interest are quantified.

| Parameter | Typical Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition (Estriol) | e.g., m/z 287.2 → 145.1 |

| MRM Transition (this compound) | e.g., m/z 290.2 → 148.1 (Hypothetical, depends on label position) |

| Collision Energy | Optimized for each transition |

Quantitative Data and Performance

LC-MS/MS methods utilizing this compound as an internal standard demonstrate excellent analytical performance, crucial for both clinical and research applications.

| Performance Metric | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [6] |

| Lower Limit of Quantification (LLOQ) | 2.0 pg/mL - 0.5 ng/mL | [8][9][10] |

| Intra-day Precision (%CV) | < 10% | [8] |

| Inter-day Precision (%CV) | < 15% | [8][10] |

| Analytical Recovery | 88% - 108% | [8] |

Mandatory Visualizations

Logical and Experimental Workflows

Caption: Experimental workflow for steroid hormone profiling using an internal standard.

Biochemical Context: Estrogen Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of Estriol and other major estrogens.

Conclusion

This compound is not merely a reagent but an indispensable tool for ensuring the accuracy, precision, and reliability of steroid hormone profiling. By compensating for analytical variability, its use in isotope dilution LC-MS/MS methods allows researchers and clinicians to quantify endogenous estriol with the highest degree of confidence. This analytical rigor is fundamental to advancing our understanding of steroid metabolism and its role in human health and disease, underpinning robust drug development and precise clinical diagnostics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. arborassays.com [arborassays.com]

- 3. zellx.de [zellx.de]

- 4. selectscience.net [selectscience.net]

- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]

- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Edge: A Technical Guide to Isotopic Labeling with Estriol-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Estriol-d3 in modern analytical research and drug development. Stable isotope labeling, a cornerstone of quantitative analysis, utilizes isotopically modified compounds like this compound to enhance the accuracy and precision of analytical methodologies, particularly in mass spectrometry-based applications. This document provides a comprehensive overview of the synthesis, application, and underlying principles of using this compound as an internal standard, complete with detailed experimental protocols and a summary of relevant quantitative data.

Core Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (²H or D), into a molecule of interest.[1][2] In the case of this compound, three hydrogen atoms in the estriol molecule are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

When used as an internal standard, a known amount of this compound is added to a sample containing an unknown quantity of estriol.[4] Both the labeled and unlabeled estriol co-elute during chromatography and are subsequently ionized and detected by the mass spectrometer. By comparing the signal intensity of the analyte (estriol) to that of the internal standard (this compound), precise quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and instrument response.[5][6]

Synthesis of this compound: A Representative Approach

While specific, proprietary synthesis methods for commercially available this compound are not always publicly disclosed, a representative synthesis can be conceptualized based on established methods for deuterating steroids. One common strategy involves the use of deuterium gas in the presence of a catalyst or the reduction of a suitable precursor with a deuterated reducing agent.

A plausible, generalized synthetic route could involve the following key steps:

-

Protection of Hydroxyl Groups: The existing hydroxyl groups on the estriol backbone would first be protected to prevent unwanted side reactions.

-

Introduction of a Ketone Functionality: A hydroxyl group at a strategic position could be oxidized to a ketone.

-

Deuterium Exchange: The enolizable protons adjacent to the ketone can be exchanged for deuterium atoms by treatment with a deuterium source, such as deuterated water (D₂O) or deuterated methanol (CH₃OD), under basic or acidic conditions.

-

Reduction with a Deuterated Reagent: The ketone is then reduced back to a hydroxyl group using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce the final deuterium atom.

-

Deprotection: The protecting groups are removed to yield the final this compound product.

It is crucial to note that the specific reagents, reaction conditions, and purification methods would need to be meticulously optimized to ensure high isotopic enrichment and chemical purity.[7]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.[4] This is particularly critical in pharmacokinetic (PK) studies, which are fundamental to drug development.[8] By enabling the precise measurement of estriol concentrations in biological matrices such as plasma, serum, and urine, this compound facilitates the determination of key PK parameters.[4][9]

Table 1: Key Pharmacokinetic Parameters Determined Using this compound as an Internal Standard

| Parameter | Description | Importance in Drug Development |

| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | Indicates the rate and extent of drug absorption. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 | Elimination half-life. | Determines the time it takes for the drug concentration to decrease by half. |

| CL | Clearance. | Measures the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution in the body tissues. |

Source: Adapted from various pharmacokinetic studies.[4][8]

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is a common and effective method for extracting steroids from biological matrices.[3][10]

-

Sample Aliquoting: Aliquot 100 µL of serum, plasma, calibrators, or quality control samples into the wells of a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well.

-

Protein Precipitation: Add 200 µL of acetonitrile to each well and mix thoroughly to precipitate proteins.

-

Loading onto SLE Plate: Load the entire contents of each well onto a 96-well SLE plate and allow the samples to absorb for 5 minutes.

-

Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through by gravity.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. The plate is now ready for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are typical parameters for the analysis of estriol using an LC-MS/MS system.[3]

Table 2: Typical LC-MS/MS Parameters for Estriol Analysis

| Parameter | Condition |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC or UHPLC) system. |

| Column | C18 or similar reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Flow Rate | 0.5 - 1.2 mL/min. |

| Gradient | A suitable gradient to separate estriol from other matrix components. |

| Injection Volume | 5 - 20 µL. |

| MS System | Triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode. |

| MRM Transitions | Specific precursor-to-product ion transitions for both estriol and this compound. |

Source: Adapted from multiple steroid analysis protocols.[3][4]

Table 3: Representative Lower Limits of Quantification (LLOQ) for Estriol

| Analyte | LLOQ (pg/mL) | Analytical Method |

| Estriol | 2.0 | LC-MS/MS |

Note: LLOQ values are representative and can vary depending on the specific instrumentation and methodology used.

Signaling Pathways of Estriol

Estriol, like other estrogens, exerts its biological effects by binding to estrogen receptors (ERs), which are located both within the nucleus and on the cell membrane. This interaction triggers a cascade of signaling events that ultimately modulate gene expression and cellular function.

Genomic (Nuclear-Initiated) Signaling Pathway

The classical pathway involves the diffusion of estriol into the cell, where it binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding causes the dissociation of heat shock proteins (HSP), leading to receptor dimerization and translocation into the nucleus. The estriol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Genomic signaling pathway of estriol.

Non-Genomic (Membrane-Initiated) Signaling Pathway

Estriol can also initiate rapid signaling events by binding to membrane-associated estrogen receptors (mERs), such as G protein-coupled estrogen receptor 1 (GPER1). This interaction activates various intracellular signaling cascades, including protein kinase pathways, leading to more immediate cellular responses that do not require direct gene transcription.

Caption: Non-genomic signaling pathway of estriol.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a pharmacokinetic study utilizing this compound involves several key stages, from sample collection to data analysis.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the reliability and accuracy of analytical data, which is paramount for regulatory submissions and advancing our understanding of estriol's role in health and disease. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for the implementation of robust and reproducible analytical methods.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estriol synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of Vitamin D3 on Biosynthesis of Estrogen in Porcine Granulosa Cells via Modulation of Steroidogenic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Estriol-d3 as a Tracer for In-Depth Analysis of Estrogen Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled analogs of endogenous compounds are invaluable tools in metabolic research, offering a means to trace and quantify metabolic pathways with high precision and accuracy. This technical guide focuses on the application of deuterated estriol (Estriol-d3) for studying estrogen metabolism. This compound, a non-radioactive, stable isotope-labeled version of estriol, serves as an ideal tracer for in vivo and in vitro studies, enabling researchers to elucidate the complex network of estrogen biotransformation. When used in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound allows for the unambiguous identification and quantification of estriol and its downstream metabolites, distinguishing them from their endogenous, unlabeled counterparts. This guide provides a comprehensive overview of the methodologies involved, from experimental design and sample preparation to data acquisition and analysis, empowering researchers to leverage this compound for a deeper understanding of estrogen physiology and pathophysiology.

Introduction to Estrogen Metabolism

Estrogens are a class of steroid hormones that play a critical role in the development and regulation of the female reproductive system and secondary sexual characteristics. The three major endogenous estrogens are estrone (E1), estradiol (E2), and estriol (E3).[1] Of these, estradiol is the most potent.[2] Estrogen metabolism is a complex process primarily occurring in the liver, but also in other tissues such as the breast and uterus.[3][4] This metabolism involves a series of enzymatic reactions that modify the estrogen molecule, affecting its biological activity and facilitating its excretion from the body.[2][5]

The primary pathways of estrogen metabolism include:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the addition of hydroxyl groups at various positions on the steroid ring, with the 2-, 4-, and 16-hydroxylation pathways being the most significant.[6]

-

The 2-hydroxylation pathway is generally considered the major metabolic route.[6]

-

The 4-hydroxylation pathway can lead to the formation of reactive quinones that can cause DNA damage.[7]

-

The 16α-hydroxylation of estrone leads to the formation of 16α-hydroxyestrone, which is then converted to estriol.[6]

-

-

Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxylated estrogens (catechol estrogens) to form methoxyestrogens.[5]

-

Conjugation: To increase water solubility and facilitate excretion, estrogens and their metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[2][5]

The balance between these metabolic pathways is crucial for maintaining hormonal homeostasis. Aberrations in estrogen metabolism have been implicated in the pathophysiology of various diseases, including breast cancer.[6]

The Role of this compound in Metabolic Studies

Stable isotope labeling with deuterium is a powerful technique for tracing metabolic pathways in vivo without the need for radioactive isotopes.[8][9] this compound is a form of estriol where three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized in the same manner as endogenous estriol.

The key advantages of using this compound include:

-

High Specificity: Mass spectrometry can easily distinguish between the deuterated (exogenous) and non-deuterated (endogenous) forms of estriol and its metabolites based on their mass-to-charge ratio (m/z).[6][10]

-

Accurate Quantification: By using a known amount of this compound as an internal standard, the concentration of endogenous estrogens and their metabolites can be determined with high accuracy and precision.[11]

-

Safety: Deuterium is a stable, non-radioactive isotope, making it safe for use in human studies.[8]

-

Dynamic Assessment: It allows for the study of the kinetics of estrogen metabolism, including rates of formation and clearance of different metabolites.

Experimental Design for In Vivo Studies

A typical in vivo study using this compound to trace estrogen metabolism involves the administration of the labeled compound to subjects, followed by the collection of biological samples over a specific time course.

3.1. Subject Population

The choice of study population will depend on the research question. Studies may be conducted in pre- or post-menopausal women, men, or specific patient populations (e.g., those with breast cancer or osteoporosis).[12][13]

3.2. Administration of this compound

This compound can be administered through various routes, including oral and intravenous injection. The route of administration will influence its pharmacokinetic profile.[14] The dosage should be carefully selected to be high enough for detection but not so high as to cause physiological effects.

3.3. Sample Collection

Blood (serum or plasma) and urine are the most common biological matrices collected for the analysis of estrogens and their metabolites.[3][11] Samples should be collected at multiple time points after the administration of this compound to characterize the pharmacokinetic profile.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound and its metabolites in human serum and urine using LC-MS/MS.

4.1. Protocol for Serum Sample Preparation

This protocol is designed for the simultaneous measurement of multiple estrogen metabolites.

Materials:

-

Human serum samples

-

This compound and other deuterated estrogen internal standards (e.g., d4-E2, d5-2-OHE2)[11]

-

β-glucuronidase/sulfatase from Helix pomatia[11]

-

L-ascorbic acid[11]

-

Sodium acetate buffer (0.15 M, pH 4.6)[11]

-

Dichloromethane[11]

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)[11]

-

Dansyl chloride solution (1 mg/mL in acetone)[11]

-

Methanol, acetone, and other HPLC-grade solvents

Procedure:

-

Internal Standard Spiking: To a 0.5 mL aliquot of serum, add 20 µL of a working solution containing this compound and other deuterated internal standards.[11]

-

Enzymatic Hydrolysis (for total estrogens):

-

Liquid-Liquid Extraction:

-

Add 8 mL of dichloromethane to the hydrolyzed sample.

-

Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic (lower) layer to a clean glass tube.[11]

-

-

Evaporation: Evaporate the organic solvent to dryness at 60°C under a gentle stream of nitrogen gas.[11]

-

Derivatization:

-

Final Preparation for LC-MS/MS:

-

Evaporate the derivatization solution to dryness under nitrogen.

-

Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

4.2. Protocol for LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A gradient program should be optimized to achieve good separation of all target analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

Data Presentation and Interpretation

Quantitative data from this compound metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Pharmacokinetic Parameters for Estriol

| Parameter | Value | Units | Reference |

| Metabolic Clearance Rate (MCR) - Follicular Phase | 2100 | L/day | [15] |

| Metabolic Clearance Rate (MCR) - Luteal Phase | Similar to follicular | L/day | [15] |

| Metabolic Clearance Rate (MCR) - Postmenopausal | 1890 | L/day | [15] |

| Half-life (t1/2) - Initial Phase | 3.6 | minutes | [15] |

| Half-life (t1/2) - Terminal Phase | 64 | minutes | [15] |

| Initial Volume of Distribution | 20 | L | [15] |

Table 2: Example of Circulating Levels and Production Rates of Estriol

| Phase/Status | Circulating Level (pg/mL) | Production Rate (µ g/day ) | Reference |

| Follicular Phase | 7 | 14 | [15] |

| Luteal Phase | 11 | 23 | [15] |

| Postmenopausal | 6 | 11 | [15] |

Table 3: Example of LC-MS/MS Method Validation Parameters

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Estradiol | 0.01 - 1.0 | 0.01 | [16] |

| 2-Hydroxyestradiol | 0.01 - 1.0 | 0.01 | [16] |

| 2-Methoxyestradiol | 0.01 - 1.0 | 0.01 | [16] |

Note: The data in these tables are illustrative and may not be from studies specifically using this compound, but they represent the type of quantitative information that can be obtained.

Visualization of Pathways and Workflows

6.1. Estrogen Metabolism Pathway

Caption: Major pathways of estrogen metabolism.

6.2. Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for estrogen metabolite analysis.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe approach to investigate the intricate pathways of estrogen metabolism. This technical guide outlines the fundamental principles and provides detailed protocols for the application of this compound in metabolic research. By employing these methodologies, researchers can gain valuable insights into the role of estrogen metabolism in health and disease, paving the way for the development of new diagnostic and therapeutic strategies. The combination of stable isotope labeling with advanced analytical platforms like LC-MS/MS offers unparalleled specificity and sensitivity, making it an indispensable tool for professionals in the fields of endocrinology, oncology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem-agilent.com [chem-agilent.com]

- 9. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogen metabolism and mammographic density in postmenopausal women: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidemiologic Studies of Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Stability Landscape of Estriol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Estriol-d3: Physical and Chemical Properties

This compound is a deuterated form of Estriol, a naturally occurring estrogen. The incorporation of deuterium isotopes can offer advantages in certain analytical applications, such as its use as an internal standard in mass spectrometry-based assays, by providing a distinct mass-to-charge ratio. Understanding the fundamental physical and chemical properties of this compound is the first step in assessing its stability.

| Property | Value | Source |

| Molecular Formula | C18H21D3O3 | [1] |

| Molecular Weight | 291.40 g/mol | [1] |

| Appearance | White to off-white solid powder | [1][2] |

| Melting Point | 284-286ºC | [1] |

| Boiling Point | 469.02ºC at 760 mmHg | [1] |

| Solubility | Soluble in DMSO and Ethanol; sparingly soluble in water. | [3] |

Chemical Stability Profile: Insights from Forced Degradation Studies of Estriol

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. While specific studies on this compound are not available, studies on Estriol provide critical insights into its susceptibility to various stress conditions. These studies indicate that Estriol is sensitive to oxidative, photolytic, and thermal stress, while showing relative stability under acidic and alkaline conditions.[4]

| Stress Condition | Methodology | Observed Degradation of Estriol |

| Acidic Degradation | Storing reference standard solutions in acidic conditions.[4] | Insignificant degradation observed.[4] |

| Alkaline Degradation | Storing reference standard solutions in alkaline conditions.[4] | Insignificant degradation observed.[4] |

| Oxidative Degradation | Subjecting reference standard solutions to oxidative stress (e.g., with hydrogen peroxide).[4] | Significant degradation observed.[4] |

| Photodegradation (Visible & UV Light) | Exposing reference standard solutions to visible and UV light.[4] | Significant degradation observed.[4] |

| Thermal Degradation | Subjecting reference standard solutions to elevated temperatures.[4] | Significant degradation observed.[4] |

Recommended Storage and Handling

Based on the stability profile of Estriol and general guidelines for active pharmaceutical ingredients (APIs), the following storage conditions are recommended for this compound to ensure its integrity.

| Parameter | Recommendation | Rationale & Source |

| Temperature | Store at controlled room temperature (20-25°C). Refrigeration (2-8°C) may also be acceptable for long-term storage. | General guidelines suggest storing most APIs at controlled room temperature.[5] Studies on compounded Estriol preparations have shown stability at both room temperature and 4°C.[6][7] |

| Light | Protect from light. Store in the dark. | Estriol has shown significant degradation upon exposure to visible and UV light.[4] It is recommended to keep containers in an outer carton to protect from light.[5][8] |

| Humidity | Store in a dry place. | To prevent potential hydrolysis and other moisture-related degradation.[5] |

| Container | Store in well-closed containers. Glass or inert plastic (polyethylene or polypropylene) containers are recommended. | To protect from environmental factors and prevent interactions with the container material.[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following protocols are based on established methods for Estriol analysis.

Forced Degradation Experimental Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Estriol, which can be adapted for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of Estriol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Place the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 60°C, 80°C) for a defined duration.

-

Photodegradation: Expose a solution of the drug to a combination of visible and UV light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active ingredient and separating it from any degradation products.

| Parameter | Condition |

| HPLC System | Waters Alliance HPLC system (Model 2965) with a photodiode array detector (Model 2998) and Empower3 software.[4] |

| Column | Phenomenex Gemini C18 column (4.6 mm x 15 cm, 3.0 µm).[4] |

| Mobile Phase | Methanol and water (65:35 v/v).[4] |

| Flow Rate | 1.0 mL/min.[4] |

| Column Temperature | 40°C.[4] |

| Detection Wavelength | 205 nm.[4] |

| Injection Volume | 10 µL. |

| Run Time | 15 minutes.[4] |

Visualizing Workflows and Pathways

General Workflow for API Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of an Active Pharmaceutical Ingredient (API) like this compound, from initial characterization to the establishment of a retest period.

Caption: A generalized workflow for conducting API stability testing.

Potential Degradation Pathways of Estriol

Based on the forced degradation study results, this diagram visualizes the potential degradation pathways for Estriol under various stress conditions.

Caption: Potential degradation pathways of Estriol under stress.

References

- 1. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]

- 2. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]

- 3. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 4. ecommons.roseman.edu [ecommons.roseman.edu]

- 5. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]

- 6. jpsionline.com [jpsionline.com]

- 7. [PDF] NINETY DAY CHEMICAL STABILITY OF COMPOUNDED ESTRADIOL, ESTRONE, AND ESTRIOL COMBINATION AND BEYOND - USE - DATE | Semantic Scholar [semanticscholar.org]

- 8. szabo-scandic.com [szabo-scandic.com]

Estriol-d3: A Technical Guide to Commercial Sources and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Estriol-d3, a crucial internal standard for the accurate quantification of estriol in various biological matrices. It also details a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a cornerstone technique in clinical and research settings.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of the prominent commercial sources. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | This compound | 79037-36-8 | C₁₈H₂₁D₃O₃ | 291.40 | >95% (HPLC)[1] | 1 mg, 10 mg[1][2] |

| Cambridge Isotope Laboratories, Inc. | Estriol (2,4,16-D₃, 98%) | 2687960-79-6 | C₁₈H₂₁D₃O₃ | 291.40 | Chemical Purity: 96%[3] | 5 mg[3] |

| Santa Cruz Biotechnology, Inc. | This compound | 79037-36-8 | C₁₈H₂₁D₃O₃ | 291.40 | Not specified | Not specified[4] |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Inquire for details[5][6] |

| Invivochem | This compound | 79037-36-8 | Not specified | Not specified | ≥98%[7] | 1 mg, Other sizes available[7] |

Application of this compound as an Internal Standard in LC-MS/MS

Deuterium-labeled steroids like this compound are the gold standard for internal standards in quantitative mass spectrometry assays.[5] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for any analyte loss during the analytical process.

Representative Experimental Protocol: Quantification of Estriol in Human Serum

The following protocol is a synthesized example based on established methods for the analysis of estrogens in serum using LC-MS/MS with a deuterated internal standard.[8][9][10][11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of serum, calibrator, or quality control sample in a glass tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex mix and allow to equilibrate for 15 minutes at room temperature.

-

Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute.[10]

-

Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or Phenyl reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for steroid separation.[9]

-

Mobile Phase A: 0.1% Formic acid in water (or a buffer like ammonium fluoride).

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific column and analytes.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 10-50 µL.[9]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is often used for estrogen analysis.[9]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both estriol and this compound. These transitions need to be determined by infusing the pure standards into the mass spectrometer.

3. Data Analysis

-

The peak area of the estriol analyte is divided by the peak area of the this compound internal standard for each sample.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

-

The concentration of estriol in the unknown samples is then determined from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of estriol using this compound as an internal standard.

Caption: Workflow for Estriol quantification using this compound.

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in mass spectrometry. The following diagram illustrates the logical relationship.

Caption: Logic of using an internal standard for quantification.

References

- 1. This compound | CAS 79037-36-8 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 79037-36-8 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 3. Estriol (2,4,16-Dâ, 98%) CP 96%- Cambridge Isotope Laboratories, DLM-8586-0.005 [isotope.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]

- 8. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Chromatogram Detail [sigmaaldrich.com]

- 12. waters.com [waters.com]

Interpreting the Certificate of Analysis for Estriol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Estriol-d3, a deuterated internal standard crucial for accurate quantification of estriol in various biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of research and development activities. This document outlines the typical quantitative data, details the experimental protocols for key analytical tests, and visualizes the certification workflow and chemical structure.

Quantitative Data Summary

A Certificate of Analysis for a high-purity reference standard like this compound provides critical data on its identity, purity, and physical properties. The following tables summarize the typical specifications and acceptance criteria.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Typical Method |

| Chemical Name | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3 | Nomenclature |

| CAS Number | 79037-36-8 | Database Reference |

| Molecular Formula | C₁₈H₂₁D₃O₃ | Mass Spectrometry |

| Molecular Weight | 291.40 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, Ethanol, DMSO | Solubility Test |

Table 2: Purity and Impurity Profile

| Test | Specification | Typical Method |

| Purity (by HPLC) | ≥98%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry or NMR |

| Individual Impurity | ≤0.5% | HPLC |

| Total Impurities | ≤2.0% | HPLC |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Assay (on as-is basis) | Report Value | qNMR or Mass Balance |

Experimental Protocols

The analytical methods employed to certify this compound are critical for ensuring its quality. Below are detailed methodologies for the key experiments cited in a typical CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to identify and quantify any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient mixture of acetonitrile and water is often used. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of 280 nm is suitable for the phenolic ring of estriol.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times and quantified based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and structure of this compound and determines its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is common for steroids.

-